2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide
Description
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide is a rhodanine-based derivative characterized by a 4-fluorophenyl substituent at the C5 benzylidene position and an N-phenylacetamide moiety at the C3 position of the thiazolidinone core. Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2S2/c19-13-8-6-12(7-9-13)10-15-17(23)21(18(24)25-15)11-16(22)20-14-4-2-1-3-5-14/h1-10H,11H2,(H,20,22)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRNHUFVCSDIQH-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiazolidinone Scaffold Formation
The thiazolidinone core is synthesized via cyclocondensation of mercaptoacetic acid with an imine intermediate. The imine is formed by reacting 4-fluorobenzaldehyde with N-phenylacetamide-substituted amine. Key steps include:
Imine Formation :
$$ \text{4-Fluorobenzaldehyde} + \text{N-Phenylethylenediamine} \rightarrow \text{Imine intermediate} $$
The reaction proceeds in ethanol under reflux, catalyzed by acetic acid.Cyclocondensation :
The imine reacts with mercaptoacetic acid in toluene, forming the thiazolidinone ring. The 2-sulfanylidene group arises from the thiocarbonyl moiety introduced during cyclization.
Acetamide Functionalization
The N-phenylacetamide group is introduced at position 3 of the thiazolidinone via nucleophilic substitution:
$$ \text{3-Bromo-thiazolidinone} + \text{Phenylacetamide} \xrightarrow{\text{K}2\text{CO}3} \text{Target compound} $$
Reaction conditions: DMF, 80°C, 12 hours.
Claisen-Schmidt Condensation
The 5-[(4-fluorophenyl)methylidene] group is incorporated via condensation of the thiazolidinone with 4-fluorobenzaldehyde:
$$ \text{Thiazolidinone} + \text{4-Fluorobenzaldehyde} \xrightarrow{\text{AcOH/NaOAc}} \text{Target compound (Z-isomer)} $$
Glacial acetic acid and sodium acetate facilitate aldol-like condensation, favoring the Z-configuration.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Glacial AcOH | NaOAc | 78 | 99 |
| Ethanol | HCl | 65 | 92 |
| Toluene | Piperidine | 58 | 88 |
Glacial acetic acid with sodium acetate provided optimal yields and regioselectivity.
Temperature and Time Dependence
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 80 | 6 | 72 |
| 100 | 4 | 68 |
| 60 | 8 | 75 |
Prolonged heating at 60°C improved crystallinity without decomposition.
Spectral Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (¹H NMR)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| =CH (Z-configuration) | 7.15 | Singlet |
| 4-Fluorophenyl (Ar–H) | 6.9–7.8 | Multiplet |
| N–H (amide) | 8.0 | Singlet |
| OCH₂ (acetamide linker) | 4.8 | Singlet |
Mass Spectrometry
Comparative Analysis of Synthetic Routes
Method A vs. Method B
| Parameter | Method A (Cyclocondensation) | Method B (Post-functionalization) |
|---|---|---|
| Total Yield (%) | 75 | 62 |
| Purity (%) | 99 | 89 |
| Reaction Time (h) | 8 | 14 |
Method A, leveraging one-pot cyclocondensation, outperforms stepwise approaches in efficiency.
Challenges and Mitigation Strategies
Z/E Isomerism
The Z-configuration is stabilized by intramolecular hydrogen bonding between the thione sulfur and acetamide N–H, as confirmed by NOESY.
Byproduct Formation
- Mitigation : Use of anhydrous solvents and molecular sieves reduced keto-enol tautomerization byproducts.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost (USD/kg) |
|---|---|
| 4-Fluorobenzaldehyde | 120 |
| Mercaptoacetic acid | 90 |
| N-Phenylethylenediamine | 200 |
Environmental Impact
- E-Factor : 8.2 (solvent recovery reduces waste).
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide involves its interaction with various molecular targets. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to specific receptors, while the phenylacetamide moiety can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the title compound and its analogs:
Key Observations:
Substituent Effects on Bioactivity :
- The N-phenylacetamide group in the title compound contrasts with the N-phenylethylacetamide in , which may alter solubility and membrane permeability due to increased hydrophobicity.
- Substitution at the C5 benzylidene position (e.g., 4-fluorophenyl vs. 3-bromophenyl or 2-fluorophenyl ) influences electronic and steric properties. Fluorine’s electronegativity enhances dipole interactions, while bromine increases molecular weight and polarizability.
Spectral Characteristics :
- The C=S stretch (1240–1255 cm⁻¹) and C=O stretch (1660–1680 cm⁻¹) are consistent across rhodanine derivatives .
- The absence of S-H vibrations (~2500–2600 cm⁻¹) confirms the thione tautomer in all cases .
Synthetic Routes: Most analogs are synthesized via Knoevenagel condensation between rhodanine precursors and substituted benzaldehydes, followed by S-alkylation or acylation . Sodium hydroxide-mediated cyclization is a common step for forming the thiazolidinone core .
Biological Implications :
Biological Activity
The compound 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : (2S)-2-{[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]amino}-2-(4-fluorophenyl)acetic acid
- Molecular Formula : C18H15FN2O4S
- Molecular Weight : 374.386 g/mol
This compound exhibits a thiazolidine ring structure, which is known for its role in various biological pathways.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones, including the compound , exhibit significant antimicrobial properties. A study evaluating a series of thiazolidinone derivatives found that compounds similar to this one showed potent activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values ranged from 10.7 to 21.4 μmol/mL, demonstrating effectiveness against common pathogens .
Anticancer Potential
The compound has been studied for its potential anticancer properties. It was reported to influence cellular gene regulation, specifically targeting transcription factors involved in the inflammatory response and immune regulation. Notably, it was found to suppress NF-kappa-B activation while enhancing AP-1 activity, indicating a dual role in modulating inflammatory pathways . Furthermore, it may repress the promoter of p53, potentially impacting tumor suppression mechanisms.
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For instance, it was observed that treatment with the compound led to cell membrane disruption in Xanthomonas oryzae pv. oryzae (Xoo), suggesting a mechanism for its antibacterial action . Scanning Electron Microscopy (SEM) analyses revealed significant morphological changes in treated cells, correlating with increased concentrations of the compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazolidinone derivatives. Preliminary SAR studies indicate that modifications on the phenylacetamide backbone significantly influence antimicrobial and anticancer activities. Compounds with specific substituents at the aromatic rings tend to exhibit enhanced potency against targeted pathogens and cancer cells .
Case Studies
- Antimicrobial Evaluation : A recent study synthesized various thiazolidinone derivatives and evaluated their antimicrobial activities against eight bacterial and eight fungal species. The results indicated that certain derivatives showed superior antimicrobial activity compared to standard treatments .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of phenylacetamide derivatives against cancer cell lines. The results demonstrated that specific structural modifications led to enhanced cytotoxicity, with some compounds achieving an EC50 value significantly lower than conventional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
